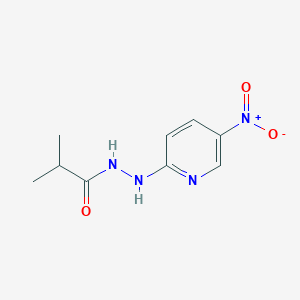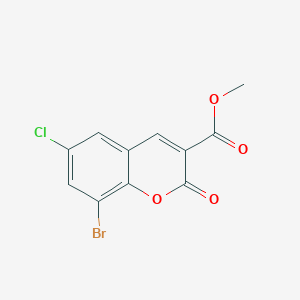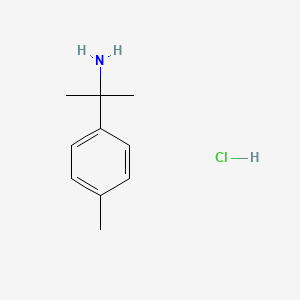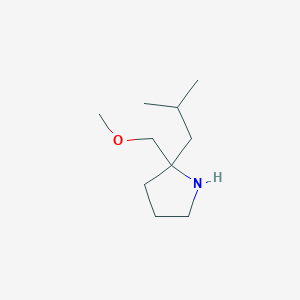
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride
Overview
Description
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride is a chemical compound with the CAS Number: 1461715-70-7 . It has a molecular weight of 232.63 and is typically in powder form . This compound is used in scientific research, with applications in drug development, organic synthesis, and chemical analysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)3-6(13)12-5-1-2-11-4-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 232.63 .Scientific Research Applications
Pharmaceutical Testing
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its stability and reactivity make it suitable for establishing analytical methods for drug development and ensuring the consistency and accuracy of pharmaceutical products.
Organic Synthesis
In the realm of organic synthesis, this compound serves as a versatile reagent. It can be involved in the synthesis of various organic molecules, particularly those containing fluorine atoms which are often found in pharmaceuticals and agrochemicals due to their unique properties .
Chemical Analysis
The compound is used in chemical analysis to help identify and quantify substances within a sample. Its defined structure and properties provide a benchmark for comparison in techniques such as NMR, HPLC, LC-MS, and UPLC .
Material Science
In material science, 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride can be used to modify the surface properties of materials. Fluorinated compounds are known for their ability to confer hydrophobicity, which can be beneficial in creating repellent surfaces .
Chromatography
This compound finds its application in chromatography as a standard for calibrating equipment and validating methods. Its unique retention time and behavior in various phases assist in the accurate separation and identification of components in a mixture .
Analytical Research
In analytical research, it is employed to develop new analytical methodologies. Its predictable behavior under different conditions makes it an excellent candidate for method development and optimization in analytical chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)3-6(13)12-5-1-2-11-4-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTRNGASIIFZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)









